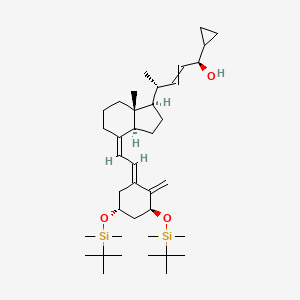

Impurity F of Calcipotriol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C39H68O3Si2 |

|---|---|

分子量 |

641.1 g/mol |

IUPAC 名称 |

(1R,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16?,29-17-,31-20+/t27-,32-,33-,34+,35+,36+,39-/m1/s1 |

InChI 键 |

DIMYHZDULFSWLS-WNGCAQCBSA-N |

手性 SMILES |

C[C@H](C=C[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C/C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

规范 SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

产品来源 |

United States |

Foundational & Exploratory

Formation Pathway of Calcipotriol Impurity F: A Process-Related Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its complex chemical structure necessitates a multi-step synthesis, often involving the use of protecting groups to ensure regioselectivity and efficiency. A critical aspect of drug development and manufacturing is the identification, characterization, and control of impurities. Calcipotriol Impurity F, identified by the CAS number 112875-61-3 and the molecular formula C₃₉H₆₈O₃Si₂, is not a degradation product but rather a process-related impurity. This technical guide elucidates the formation pathway of Calcipotriol Impurity F, providing a detailed overview of its origin within the synthetic process of Calcipotriol.

The Genesis of Impurity F: A Tale of Incomplete Deprotection

The formation of Calcipotriol Impurity F is intrinsically linked to the synthetic strategy employed for Calcipotriol, which commonly utilizes silyl ether protecting groups to shield the reactive hydroxyl moieties on the A-ring of the vitamin D scaffold. The most frequently used silylating agent is tert-butyldimethylsilyl chloride (TBDMS-Cl).

The core of the issue lies in the final deprotection step of the synthesis. Calcipotriol Impurity F is chemically known as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol. This nomenclature reveals that it is a bis-tert-butyldimethylsilyl (bis-TBDMS) protected precursor to Calcipotriol. Its presence in the final active pharmaceutical ingredient (API) is a direct result of the incomplete removal of these two TBDMS protecting groups.

The Synthetic Pathway Leading to Calcipotriol and the Formation of Impurity F

A common and efficient method for the synthesis of Calcipotriol is the convergent synthesis approach. This strategy involves the separate synthesis of the A-ring and the CD-ring fragments, which are then coupled together in a key step. The formation of Impurity F can be understood by examining the final stages of this synthesis.

Step 1: Protection of the A-ring Diol

The synthesis typically starts with a suitable precursor for the A-ring which contains two hydroxyl groups at the C1 and C3 positions. These hydroxyl groups are protected as their TBDMS ethers to prevent unwanted side reactions in subsequent steps.

Step 2: Synthesis of the CD-Ring Side Chain Precursor

Concurrently, the CD-ring system with the desired side chain is synthesized. This fragment is typically a sulfone or an aldehyde derivative, primed for coupling with the A-ring.

Step 3: Coupling of the A-ring and CD-Ring Fragments

A crucial step in the synthesis is the coupling of the protected A-ring synthon with the CD-ring side chain precursor. A widely used method for this transformation is the Julia-Kocienski olefination or a similar palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. This reaction forms the complete carbon skeleton of the Calcipotriol molecule, but with the hydroxyl groups on the A-ring still protected. The product of this reaction is, in fact, Calcipotriol Impurity F .

Step 4: Deprotection to Yield Calcipotriol

The final step in the synthesis is the removal of the two TBDMS protecting groups from Calcipotriol Impurity F to yield the active pharmaceutical ingredient, Calcipotriol. This is typically achieved by treating the protected compound with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in an organic solvent like tetrahydrofuran (THF).

If this deprotection step is not driven to completion, or if the purification of the final product is not sufficiently effective, Calcipotriol Impurity F will be carried through as a process-related impurity in the final Calcipotriol drug substance.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps involved in the formation and removal of Calcipotriol Impurity F, based on literature precedents. It's important to note that actual yields can vary depending on the specific reaction conditions and scale of the synthesis.

| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |

| 1 | Protection | TBDMS-Cl, Imidazole, DMF | >95% | Generic Synthetic Knowledge |

| 2 | Coupling (Sonogashira) | Protected A-ring alkyne, CD-ring vinyl triflate, Pd(PPh₃)₄, CuI, Et₃N, THF | 70-85% | PNAS, 2022, 119 (18) e2200814119 |

| 3 | Deprotection | TBAF, THF | >90% | General Organic Synthesis Protocols |

The level of Calcipotriol Impurity F in the final API is strictly controlled by pharmacopeial monographs and is typically required to be below a certain threshold (e.g., <0.15%).

Experimental Protocols

Synthesis of (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol (Calcipotriol Impurity F) via Sonogashira Coupling

Materials:

-

Protected A-ring alkyne synthon

-

CD-ring vinyl triflate synthon

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the CD-ring vinyl triflate (1.0 eq) in anhydrous THF under an inert atmosphere, add the protected A-ring alkyne (1.2 eq), CuI (0.2 eq), and Pd(PPh₃)₄ (0.1 eq).

-

Add freshly distilled Et₃N (5.0 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Calcipotriol Impurity F as a white solid.

Deprotection of Calcipotriol Impurity F to Yield Calcipotriol

Materials:

-

Calcipotriol Impurity F

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve Calcipotriol Impurity F (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add the 1M solution of TBAF in THF (2.5 eq per silyl group, total 5.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring the deprotection by TLC or HPLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Calcipotriol by flash column chromatography or preparative HPLC to remove any residual starting material (Impurity F) and other byproducts.

Analytical Method for the Determination of Calcipotriol and Impurity F by HPLC

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 264 nm

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the Calcipotriol sample in the mobile phase to a known concentration.

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the sample solution.

-

Run the gradient program and record the chromatogram.

-

Calcipotriol Impurity F, being more lipophilic due to the two silyl groups, will have a longer retention time than Calcipotriol.

-

Quantify the amount of Impurity F by comparing its peak area to that of a certified reference standard.

Conclusion

Calcipotriol Impurity F is a key process-related impurity in the synthesis of Calcipotriol. Its formation is a direct consequence of the use of silyl protecting groups, and it is essentially a synthetic intermediate that may persist in the final product if the deprotection step is incomplete or purification is inadequate. A thorough understanding of its formation pathway is crucial for the development of robust and well-controlled manufacturing processes for Calcipotriol, ensuring the safety and efficacy of this important therapeutic agent. By implementing appropriate in-process controls and validated analytical methods, the level of this impurity can be effectively monitored and minimized in the final drug substance.

Unraveling the Structure of Calcipotriol Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Calcipotriol Impurity F, a critical aspect of quality control in the manufacturing of the psoriasis therapeutic, Calcipotriol. Understanding the identity and formation of such impurities is paramount for ensuring drug safety and efficacy. This document details the identity of Impurity F and outlines the analytical methodologies employed for its isolation and characterization.

Introduction to Calcipotriol and Its Impurities

Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effect is attributed to its ability to modulate cell proliferation and differentiation. The synthesis of this complex molecule can inadvertently lead to the formation of related substances, or impurities.[] Regulatory bodies worldwide mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) to safeguard patient health. Calcipotriol Impurity F is one such process-related impurity that requires thorough characterization.

Chemical Identity of Calcipotriol Impurity F

Calcipotriol Impurity F is identified as a silyl-protected derivative of the parent drug, Calcipotriol. The presence of bulky silyl protecting groups on the 1α and 3β hydroxyl functions indicates that this impurity is likely an intermediate or a byproduct from a synthetic route employing silyl ether protection strategies.

The definitive chemical structure of Calcipotriol Impurity F is provided by its IUPAC name: (5Z, 7E, 22E, 24S)-24-cyclopropyl-1α, 3β-bis[[(1, 1-dimethylethyl)dimethylsilyl]oxy]-9, 10-secochola- 5, 7, 10(19), 22-tetraen-24-ol .[2][3][4]

Physicochemical Properties

A summary of the key identifiers for Calcipotriol Impurity F is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 112875-61-3 | [][2][3][4][5][6][7][8][9] |

| Molecular Formula | C39H68O3Si2 | [2][8][10][11] |

| Molecular Weight | 641.14 g/mol | [2][10][11][12] |

| Synonyms | (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol; 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | [3][4][11] |

Structure Elucidation Methodology

The structural elucidation of Calcipotriol Impurity F involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.

Experimental Protocols

The following sections outline the typical experimental protocols used for the isolation and characterization of Calcipotriol Impurity F.

A stability-indicating HPLC method is crucial for the separation of Calcipotriol from its impurities.[13][14] A general preparative HPLC protocol is described below.

-

Instrumentation: Preparative HPLC system with a UV detector.

-

Column: A C18 stationary phase is commonly used for the separation of Calcipotriol and its analogs.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is typically employed.

-

Detection: UV detection at a wavelength where both Calcipotriol and the impurity exhibit significant absorbance (e.g., 264 nm).[]

-

Procedure:

-

A concentrated solution of the Calcipotriol batch containing Impurity F is prepared in a suitable solvent.

-

The solution is injected onto the preparative HPLC column.

-

Fractions are collected as the impurity elutes from the column.

-

The collected fractions are analyzed by analytical HPLC to confirm the purity of the isolated impurity.

-

Fractions of sufficient purity are pooled and the solvent is evaporated to yield the isolated Calcipotriol Impurity F.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the impurity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

-

Ionization Source: Electrospray ionization (ESI) is a suitable technique for this class of molecules.

-

Procedure:

-

The isolated impurity is dissolved in a suitable solvent and infused into the mass spectrometer.

-

Full scan mass spectra are acquired in positive ion mode to determine the molecular weight.

-

Tandem MS (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

-

NMR spectroscopy is the most powerful technique for the definitive structure elucidation of organic molecules.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the impurity is soluble (e.g., CDCl3).

-

Experiments:

-

1H NMR: Provides information about the number and chemical environment of protons.

-

13C NMR: Provides information about the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

-

Spectroscopic Data Interpretation

Note: The following spectroscopic data are illustrative and representative of the expected values for a molecule with the structure of Calcipotriol Impurity F. Actual experimental data should be acquired for definitive confirmation.

| m/z (Observed) | Interpretation |

| 641.49 | [M+H]+ adduct, consistent with the molecular formula C39H68O3Si2. |

| 509.38 | Loss of one tert-butyldimethylsilyl (TBDMS) group. |

| 377.27 | Loss of both TBDMS groups. |

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | d | 1H | Vinylic proton |

| ~6.0 | d | 1H | Vinylic proton |

| ~5.0 | s | 1H | Exocyclic methylene proton |

| ~4.8 | s | 1H | Exocyclic methylene proton |

| ~4.1 | m | 1H | CH-O-Si |

| ~3.8 | m | 1H | CH-O-Si |

| 0.8-0.9 | m | 18H | t-Butyl protons of TBDMS |

| ~0.05 | s | 12H | Methyl protons of TBDMS |

| Chemical Shift (ppm) | Assignment |

| ~140-150 | Vinylic carbons |

| ~110-120 | Vinylic carbons |

| ~106 | Exocyclic methylene carbon |

| ~70-80 | CH-O-Si carbons |

| ~25 | t-Butyl methyl carbons of TBDMS |

| ~18 | t-Butyl quaternary carbons of TBDMS |

| ~-5 | Methyl carbons of TBDMS |

Conclusion

The thorough characterization of Calcipotriol Impurity F is a critical component of ensuring the quality and safety of Calcipotriol drug products. Its identification as (5Z, 7E, 22E, 24S)-24-cyclopropyl-1α, 3β-bis[[(1, 1-dimethylethyl)dimethylsilyl]oxy]-9, 10-secochola- 5, 7, 10(19), 22-tetraen-24-ol highlights the importance of monitoring and controlling silyl-protected intermediates in the manufacturing process. The application of a suite of analytical techniques, including preparative HPLC for isolation and mass spectrometry and NMR spectroscopy for structural elucidation, provides the necessary framework for the comprehensive analysis of this and other process-related impurities. This diligent analytical effort is fundamental to the development of robust and safe pharmaceutical products.

References

- 2. rjptonline.org [rjptonline.org]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Calcipotriol EP Impurity F | molsyns.com [molsyns.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Calcipotriol (Calcipotriene) Monohydrate - CAS - 147657-22-5 | Axios Research [axios-research.com]

- 11. Calcipotriol EP Impurity F - SRIRAMCHEM [sriramchem.com]

- 12. theclinivex.com [theclinivex.com]

- 13. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 14. scirp.org [scirp.org]

Unraveling the Origins of Calcipotriol Impurity F: A Technical Guide to its Synthetic Roots and the Degradation Landscape of the Active Pharmaceutical Ingredient

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the origins of Calcipotriol Impurity F, clarifying its identity as a process-related impurity rather than a degradation product. Furthermore, it provides a comprehensive overview of the degradation pathways of the active pharmaceutical ingredient (API), calcipotriol, under various stress conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and analysis of calcipotriene.

Executive Summary

Calcipotriol, a synthetic vitamin D analogue, is a cornerstone in the topical treatment of psoriasis. Ensuring its purity and stability is paramount for therapeutic efficacy and patient safety. While "Calcipotriol Impurity F" is a catalogued substance, extensive investigation reveals it is not a product of calcipotriol degradation. Instead, it is a key intermediate in the manufacturing process, specifically a silyl-protected form of calcipotriol. This guide elucidates the synthetic origin of Impurity F and provides a detailed account of the true degradation products of calcipotriol, which arise from exposure to light, acid, base, and oxidative stress.

The Nature and Synthetic Origin of Calcipotriol Impurity F

Contrary to what its name might suggest, Calcipotriol Impurity F is not a degradation product but a process-related impurity. It is a protected intermediate formed during the chemical synthesis of calcipotriol.

Chemical Identity:

-

Chemical Name: (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol

-

CAS Number: 112875-61-3

-

Molecular Formula: C₃₉H₆₈O₃Si₂

-

Synonym: 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene

The presence of two tert-butyldimethylsilyl (TBDMS) groups indicates that the 1α and 3β hydroxyl groups of calcipotriol are protected. Silyl ethers are commonly used as protecting groups in organic synthesis due to their ease of introduction and selective removal under mild conditions.

Role in Calcipotriol Synthesis

The synthesis of a complex molecule like calcipotriol involves multiple steps. To prevent unwanted side reactions, reactive functional groups, such as the hydroxyl groups on the A-ring of the calcipotriol backbone, are temporarily protected. The TBDMS group is a bulky protecting group that is stable to many reaction conditions, making it suitable for this purpose.

The general synthetic strategy involves:

-

Protection: The hydroxyl groups of a suitable precursor are protected with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), to form the silyl ether. This protected intermediate is, or is structurally analogous to, Calcipotriol Impurity F.

-

Side Chain Introduction: The complex side chain, which is characteristic of calcipotriol, is then constructed and coupled to the protected A-ring/CD-ring core.

-

Deprotection: In the final step of the synthesis, the silyl protecting groups are removed to yield the active pharmaceutical ingredient, calcipotriol.

The presence of Calcipotriol Impurity F in the final drug substance indicates an incomplete deprotection step or inadequate purification. Therefore, its level is a critical quality attribute that must be carefully controlled during the manufacturing process.

Synthetic Pathway and Formation of Impurity F

A plausible synthetic pathway leading to the formation and subsequent removal of Impurity F is outlined below. This pathway is a generalized representation based on common synthetic strategies for vitamin D analogues.

Caption: Synthetic pathway of Calcipotriol highlighting the role of Impurity F.

Experimental Protocol: Deprotection of Silyl Ethers (General Procedure)

The removal of TBDMS protecting groups is typically achieved using a source of fluoride ions or under acidic conditions.

Reagents and Solvents:

-

TBDMS-protected calcipotriol intermediate (Impurity F)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected calcipotriol intermediate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBAF in THF to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure calcipotriol.

Degradation Pathways of Calcipotriol

While Impurity F is a process-related impurity, calcipotriol itself is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.

Calcipotriol can degrade through several mechanisms, including photodegradation, hydrolysis, and oxidation.[1]

Photodegradation

Calcipotriol is particularly sensitive to light, especially UV radiation.[2] Photodegradation can lead to a loss of potency and the formation of various photoproducts.

The primary photodegradation pathway involves the isomerization of the triene system and modifications to the side chain.[2] One of the major photodegradation products is pre-calcipotriol , formed through a reversible photochemical rearrangement.[2] Other identified photodegradation products often involve isomerization at the C22-C23 double bond of the side chain.[2]

A study on the photodegradation of calcipotriol in the presence of UV absorbers identified several degradation products, primarily affecting the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety, leading to its isomerization to the Z isomer and the formation of diastereomers.[2]

Proposed Structures of Photodegradation Products:

| Degradation Product | Proposed Structure/Modification |

| Pre-calcipotriol | Isomer formed by rearrangement of the triene system. |

| (Z)-isomer of Calcipotriol | Isomerization at the C22-C23 double bond. |

| Diastereomers at C24 | Formation of R/S diastereomers at the hydroxyl-bearing carbon in the side chain. |

Note: The exact structures of all photodegradation products are not always fully elucidated in the public domain and may require extensive spectroscopic analysis for confirmation.

Caption: Simplified photodegradation pathway of Calcipotriol.

Hydrolytic Degradation

Calcipotriol is susceptible to hydrolysis under both acidic and basic conditions.[1] The triene system and the hydroxyl groups are potential sites for hydrolytic attack.

-

Acidic Hydrolysis: In the presence of acid, calcipotriol can undergo degradation.[1]

-

Basic Hydrolysis: Similarly, basic conditions can also lead to the degradation of the molecule.[1]

The specific structures of the hydrolytic degradation products are not well-documented in the readily available literature but would likely involve modifications to the triene system or ether formation/cleavage if formulated with certain excipients.

Oxidative Degradation

Oxidative stress, for instance, in the presence of peroxides, can lead to significant degradation of calcipotriol.[1] The double bonds in the triene system and the side chain are susceptible to oxidation. This can result in the formation of various oxidized derivatives, potentially including epoxides or hydroxylated species, leading to a loss of biological activity.

Thermal Degradation

Exposure to elevated temperatures can also induce the degradation of calcipotriol.[1] Thermal stress can accelerate the isomerization to pre-calcipotriol and potentially lead to other degradation pathways.

Summary of Forced Degradation Studies:

The following table summarizes the conditions under which calcipotriol has been shown to degrade, based on forced degradation studies.

| Stress Condition | Reagents/Parameters | Observation |

| Oxidation | 3% H₂O₂, 70°C, 10 min | Significant degradation observed.[1] |

| Acid Hydrolysis | 0.01N HCl, Room Temp, 5 min | Significant degradation observed.[1] |

| Base Hydrolysis | 0.005N NaOH, Room Temp, 5 min | Significant degradation observed.[1] |

| Photolytic Exposure | 1.2 million lux hours, 200 Wh/m² UV light | Considerable degradation observed.[1] |

| Heat Exposure | 60°C, 2 hours | Considerable degradation observed.[1] |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on calcipotriol.

Materials:

-

Calcipotriol API

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Photostability chamber

-

Oven

-

HPLC system with a UV/PDA detector

Procedure:

-

Acid Hydrolysis: Dissolve calcipotriol in a suitable solvent and add 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve calcipotriol in a suitable solvent and add 0.1 M NaOH. Maintain the solution at room temperature or an elevated temperature for a set time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of calcipotriol with a solution of H₂O₂ (e.g., 3%). Keep the solution at room temperature or a slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample of calcipotriene to dry heat in an oven (e.g., 80°C) for a defined period. Also, prepare a solution of calcipotriene and expose it to heat.

-

Photolytic Degradation: Expose a solid sample and a solution of calcipotriene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Caption: General workflow for a forced degradation study of Calcipotriol.

Analytical Methodologies for Impurity Profiling

A robust analytical method is essential for the separation, detection, and quantification of both process-related impurities and degradation products of calcipotriol. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water.

-

Flow Rate: 1.0 - 1.5 mL/min

-

Detection Wavelength: 264 nm

-

Column Temperature: 30-40 °C

Method validation according to ICH guidelines is necessary to ensure the method is suitable for its intended purpose, including specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has clarified that Calcipotriol Impurity F is a silyl-protected intermediate arising from the synthesis of calcipotriol, not a degradation product. Its control is a matter of process optimization and purification. The true degradation of calcipotriol is a result of its inherent instability to environmental factors such as light, heat, and non-neutral pH conditions, leading to the formation of various degradation products, including isomers. A thorough understanding of both the synthetic process and the degradation pathways is critical for ensuring the quality, safety, and efficacy of calcipotriol-containing drug products. The provided experimental frameworks for synthesis and degradation studies, along with the illustrative diagrams, serve as a foundational resource for professionals in the pharmaceutical industry.

References

Calcipotriol Impurity F: A Technical Overview for Researchers

CAS Number: 112875-61-3

This technical guide provides a comprehensive overview of Calcipotriol Impurity F, a known impurity of the synthetic vitamin D analog, Calcipotriol. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Chemical and Physical Data

Calcipotriol Impurity F is a process-related impurity that can arise during the synthesis of Calcipotriol.[] As an isomer of Calcipotriol, it shares the same molecular formula and weight but differs in its three-dimensional structure. Due to these similarities, sophisticated analytical techniques are necessary for its identification and quantification. The available physicochemical data for Calcipotriol Impurity F are summarized below.

| Property | Value | Source(s) |

| CAS Number | 112875-61-3 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₃₉H₆₈O₃Si₂ | [2][7][9] |

| Molecular Weight | 641.14 g/mol | [2][5][8] |

| Synonyms | (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [4][5] |

| Purity | >98% (Available as a reference standard) | [] |

| Storage | Store in a cool, dry place. | [9] |

Analytical Methodologies

The accurate detection and quantification of Calcipotriol Impurity F are critical for ensuring the quality and safety of the active pharmaceutical ingredient (API), Calcipotriol. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Stability-Indicating RP-HPLC Method

A stability-indicating reverse-phase HPLC method has been developed for the estimation of Calcipotriol and its impurities.[10][11] This method is capable of separating Calcipotriol from its known impurities, including Impurity F.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.[11]

-

Mobile Phase:

-

Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)

-

Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)

-

-

Gradient Program:

Time (min) Flow (mL/min) % Mobile Phase A % Mobile Phase B 0.1 1.0 98 2 2.0 1.0 98 2 15.0 1.0 70 30 28.0 1.0 70 30 30.0 1.0 72 28 55.0 2.0 5 95 62.0 2.0 5 95 65.0 1.0 92 8 | 70.0 | 1.0 | 92 | 8 |

-

Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[][10][11]

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in a mixture of Acetonitrile and water (95:5 v/v). For ointment samples, an extraction step with n-Hexane followed by the diluent is necessary.[11]

Biological Context: The Calcipotriol Signaling Pathway

Currently, there is no specific publicly available data on the biological activity or toxicity of Calcipotriol Impurity F. However, as an isomer of Calcipotriol, it is crucial to understand the signaling pathway of the parent drug to infer potential biological interactions. Calcipotriol exerts its effects primarily through the Vitamin D Receptor (VDR).[12][13]

The binding of Calcipotriol to the VDR initiates a cascade of molecular events that ultimately regulate gene expression.[12] This mechanism is central to its therapeutic effects in psoriasis, which include the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.[14][15]

Key steps in the Calcipotriol signaling pathway:

-

Binding to VDR: Calcipotriol binds to the Vitamin D Receptor (VDR) in the cytoplasm of target cells, such as keratinocytes.[12]

-

Heterodimerization: The Calcipotriol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[12][16]

-

Nuclear Translocation: This VDR-RXR heterodimer translocates into the nucleus.[16]

-

Binding to VDREs: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[17]

-

Gene Transcription Modulation: This binding modulates the transcription of genes involved in cell proliferation, differentiation, and immune responses.[13] For example, it can inhibit the NF-κB signaling pathway.[18]

Synthesis and Formation

Calcipotriol Impurity F is classified as a process-related impurity, meaning it is formed during the chemical synthesis of Calcipotriol.[] The exact reaction pathways leading to its formation are not detailed in publicly available literature. However, it is understood to be an isomer of Calcipotriol, suggesting it may arise from alternative cyclization or isomerization reactions during the synthesis process.

Conclusion

Calcipotriol Impurity F is a critical quality attribute to monitor in the production of Calcipotriol. While specific biological data for this impurity is lacking, its structural similarity to the active pharmaceutical ingredient necessitates strict control. The HPLC method outlined in this guide provides a robust framework for its analysis. Further research is warranted to fully characterize the biological and toxicological profile of Calcipotriol Impurity F to ensure the highest standards of safety and efficacy for patients. Researchers can obtain characterized reference standards of Calcipotriol Impurity F from various commercial suppliers for analytical method development and validation.[2][3][5][9]

References

- 2. Calcipotriol EP Impurity F - SRIRAMCHEM [sriramchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Calcipotriol EP Impurity F | CAS No- 112875-61-3 | NA [chemicea.com]

- 5. veeprho.com [veeprho.com]

- 6. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]

- 7. alentris.org [alentris.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. scirp.org [scirp.org]

- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 12. What is the mechanism of Calcipotriene? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Calcipotriol ointment. A review of its use in the management of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. About calcipotriol - NHS [nhs.uk]

- 16. mdpi.com [mdpi.com]

- 17. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcipotriol attenuates liver fibrosis through the inhibition of vitamin D receptor-mediated NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Origin of Impurity F in Calcipotriol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the origins of Impurity F, a critical process-related impurity encountered during the synthesis of the anti-psoriatic drug, Calcipotriol. Understanding the formation of this impurity is paramount for robust process development, quality control, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the synthetic pathways leading to Calcipotriol, pinpoints the likely origin of Impurity F, and provides relevant analytical methodologies for its detection and control.

Introduction to Calcipotriol and its Impurities

Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 that is widely used in the topical treatment of psoriasis.[1] Its synthesis is a multi-step process that can generate various impurities, which may arise from starting materials, intermediates, byproducts, or degradation products.[1] Regulatory bodies require stringent control over these impurities to ensure the quality and safety of the drug product. Impurity F, identified as a bis-silylated derivative of a Calcipotriol precursor, is a significant process-related impurity that warrants careful consideration.[][3]

The Synthetic Pathway of Calcipotriol and the Genesis of Impurity F

The synthesis of Calcipotriol often involves a convergent approach, where the A-ring and the CD-ring systems of the molecule are synthesized separately and then coupled. A key intermediate in several patented synthetic routes is a protected form of the final molecule, often utilizing silyl protecting groups for the hydroxyl functions on the A-ring to prevent unwanted side reactions.[4]

A common strategy involves the stereoselective reduction of (5E,7E,22E)-24-Cyclopropyl-1α,3β-bis(tert-butyldimethylsilyloxy)-9,10-secochola-5,7,10(19),22-tetraen-24-one to its corresponding alcohol. This alcohol, which is the direct precursor to Calcipotriol after deprotection and photoisomerization, is in fact Impurity F : (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[3][4]

The final steps in this synthetic sequence are the removal of the two tert-butyldimethylsilyl (TBDMS) protecting groups from the 1α and 3β hydroxyl groups, followed by a photoisomerization of the 5E,7E-diene system to the thermodynamically more stable 5Z,7E-diene of Calcipotriol.

The primary origin of Impurity F in the final API is the incomplete deprotection of the silylated precursor. If the deprotection reaction does not proceed to completion, residual amounts of the bis-silylated intermediate will be carried through the process and appear as Impurity F in the final Calcipotriol product.

The following diagram illustrates the key final steps of a common Calcipotriol synthesis and highlights the point at which Impurity F can persist.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of calcipotriol and its related compounds. Calcipotriol, a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Understanding its toxicological characteristics, as well as those of its metabolites and potential impurities, is crucial for its safe and effective use in drug development and clinical practice. This document summarizes key quantitative toxicological data, details experimental methodologies for pivotal studies, and illustrates relevant biological pathways and experimental workflows.

Executive Summary

Calcipotriol exhibits a favorable toxicological profile for topical administration. Systemic toxicity is low due to limited absorption and rapid metabolism into less active compounds. The primary local adverse effect is skin irritation. Extensive testing has demonstrated that calcipotriol is not genotoxic, carcinogenic, or teratogenic at clinically relevant doses. Its major metabolites, MC1046 and MC1080, are significantly less potent than the parent compound. While various process-related impurities and degradation products can exist, they are typically controlled to levels that ensure patient safety.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on calcipotriol.

Table 1: Acute and Repeat-Dose Toxicity of Calcipotriol

| Test Species | Route of Administration | Parameter | Value | Reference |

| Rat (Male) | Subcutaneous | LD50 | 2.19 mg/kg | [1] |

| Rat (Female) | Subcutaneous | LD50 | 2.51 mg/kg | [1] |

| Rat | Percutaneous | LD50 | >15 mg/kg | [1] |

| Dog | Subcutaneous | LD50 | >1.5 mg/kg | [1] |

| Rat | Percutaneous (4 weeks) | NOAEL | 4 µg/kg/day | [2] |

| Dog | Percutaneous (26 weeks) | NOAEL | 0.4 µg/kg/day | [3] |

Table 2: Reproductive and Developmental Toxicity of Calcipotriol (MC903)

| Test Species | Study Type | Endpoint | NOAEL | Reference |

| Rat | Fertility and Early Embryonic Development | Parental Toxicity | 5 µg/kg/day | [4] |

| Reproductive Performance | 25 µg/kg/day | [4] | ||

| Fetal Development | 25 µg/kg/day | [4] | ||

| Rat | Teratogenicity | Maternal and Fetal Toxicity | 12.5 µg/kg/day | [5] |

| Pup Development | 25 µg/kg/day | [5] | ||

| Rabbit | Teratogenicity | Maternal and Fetal Toxicity | 0.5 µg/kg/day | [6] |

| Rat | Perinatal and Postnatal | Maternal General Toxicity | 12.5 µg/kg/day | [7] |

| Maternal Reproductive Performance | 25 µg/kg/day | [7] | ||

| Offspring Viability and Development | 12.5 µg/kg/day | [7] |

Table 3: Genotoxicity of Calcipotriene

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Assay | Salmonella typhimurium | With and without S9 | Negative | [8] |

| Mouse Lymphoma TK Locus Assay | L5178Y mouse lymphoma cells | With and without S9 | Negative | [8] |

| Human Lymphocyte Chromosome Aberration Assay | Human peripheral blood lymphocytes | With and without S9 | Negative | [8] |

| Mouse Micronucleus Assay | Mouse bone marrow | In vivo | Negative | [8] |

Table 4: Biological Activity of Calcipotriol Metabolites

| Compound | Biological Effect (on U937 cells) | Reference |

| MC1046 | >100 times weaker than calcipotriol | [] |

| MC1080 | >100 times weaker than calcipotriol | [] |

Signaling Pathways and Metabolism

Calcipotriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor. Upon binding to the VDR in the cytoplasm, the calcipotriol-VDR complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is crucial for its therapeutic effects in psoriasis, which involve the inhibition of keratinocyte proliferation and the promotion of keratinocyte differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

The Shifting Landscape of Calcipotriol: A Pharmacological Assessment of Its Degradation Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol, a cornerstone in the topical treatment of psoriasis, exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR), modulating gene expression to control keratinocyte proliferation and differentiation. However, the stability of Calcipotriol is a critical concern, as it can degrade through metabolic processes and exposure to environmental factors such as heat and ultraviolet (UV) light. This guide provides a comprehensive analysis of the pharmacological relevance of Calcipotriol's primary degradation products. Through a review of available data, we compare the VDR binding affinity and biological activity of these degradants to the parent compound. Metabolic degradation leads to products like MC1046 and MC1080, which exhibit significantly reduced pharmacological activity. Photodegradation results in the formation of isomers, including pre-Calcipotriol and various Z-isomers of the side chain. While direct quantitative experimental data on these photoisomers is scarce, computational models predict a weaker interaction with the VDR compared to Calcipotriol. This guide synthesizes the current understanding of these degradation products, presenting available quantitative data, detailed experimental protocols for their assessment, and visual representations of relevant biological pathways and workflows to inform future drug development and formulation strategies.

Introduction

Calcipotriol (also known as calcipotriene) is a synthetic analogue of calcitriol (1,25-dihydroxyvitamin D3), the active form of vitamin D. Its primary clinical application is in the management of plaque psoriasis, a chronic autoimmune condition characterized by hyperproliferation and aberrant differentiation of keratinocytes. The therapeutic efficacy of Calcipotriol is mediated through its high-affinity binding to the nuclear Vitamin D Receptor (VDR). This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription. This process leads to the inhibition of keratinocyte proliferation and the promotion of normal cell differentiation.[1][2]

Despite its efficacy, Calcipotriol is susceptible to degradation under various conditions, including metabolic processes in the skin and exposure to UV radiation and heat. This degradation can lead to a loss of therapeutic potency and the formation of new chemical entities with potentially different pharmacological and toxicological profiles. Understanding the pharmacological relevance of these degradation products is paramount for optimizing drug formulation, ensuring stability, and maintaining therapeutic efficacy and safety.

This technical guide provides an in-depth examination of the major degradation products of Calcipotriol, focusing on their pharmacological activity in relation to the parent compound.

Degradation Pathways of Calcipotriol

Calcipotriol degradation can be broadly categorized into two main pathways: metabolic degradation and photodegradation.

2.1. Metabolic Degradation Following topical application and systemic absorption, Calcipotriol undergoes rapid metabolism, primarily in the liver but also within keratinocytes. The metabolic cascade is similar to that of endogenous calcitriol. The initial steps involve the oxidation of the side chain.

-

MC1046 : The α,β-unsaturated ketone analogue, formed by the oxidation of the 24-hydroxyl group.

-

MC1080 : The subsequent metabolite, a saturated ketone analogue of MC1046.

-

Calcitroic Acid : Further metabolism of MC1080 leads to the formation of calcitroic acid, a major end-product of vitamin D catabolism.[3]

2.2. Photodegradation and Isomerization As a topical agent, Calcipotriol is exposed to UV radiation from sunlight, which can induce significant degradation.[4] The primary photodegradation pathway involves isomerization, affecting both the triene system and the side chain of the molecule.

-

Pre-Calcipotriol : Formed through a reversible thermal and photochemical equilibrium from the cis-triene system of Calcipotriol.[5][6]

-

Z-Isomers : UV exposure can cause isomerization of the E-double bond in the side chain, leading to the formation of Z-isomers.[7][8]

-

Other Photoproducts : Studies have also identified other diastereomers and geometric analogs that can form under various light and environmental stress conditions.[9]

Pharmacological Relevance of Degradation Products

The pharmacological activity of Calcipotriol's degradation products is primarily determined by their ability to bind to and activate the VDR.

3.1. Activity of Metabolic Degradation Products Studies have consistently shown that the principal metabolites of Calcipotriol are significantly less active than the parent compound. This rapid inactivation is a key factor in Calcipotriol's favorable safety profile, particularly its low calcemic potential compared to calcitriol.[10][11]

One study investigating the biological effects of MC1046 and MC1080 on the U 937 cell line found that these metabolites had effects that were more than 100 times weaker than Calcipotriol.[3] This dramatic reduction in activity suggests that these metabolites are unlikely to contribute significantly to either the therapeutic effects or the systemic side effects of Calcipotriol treatment.

3.2. Activity of Photodegradation Products The pharmacological profile of photodegradation products is less defined, with a notable lack of direct, quantitative experimental data.

-

Pre-Calcipotriol and Isomers : While pre-Calcipotriol is a known impurity, its specific VDR binding affinity and potency in functional assays are not well-documented in publicly available literature.

-

Computational Modeling : A study on the photodegradation of Calcipotriol in the presence of the UV filter sulisobenzone identified four main degradation products, including Z-isomers. In silico molecular docking studies suggested that two of these degradation products could bind to the VDR in a manner similar to Calcipotriol. However, their predicted binding free energies were higher, indicating a potentially weaker pharmacological effect.[7][8]

-

Toxicity Assessment : The same computational study indicated that none of the identified photodegradation products were predicted to have mutagenic, tumorigenic, reproductive, or irritant properties.[7]

It is important to note that a study on the photoisomers of Vitamin D3 (a related but distinct compound) found that their antiproliferative activity in cultured human keratinocytes did not directly correlate with their VDR binding affinity, suggesting that other mechanisms or metabolic activation might be involved.[12] This highlights the need for direct experimental evaluation of Calcipotriol's specific photodegradants.

Quantitative Data on Pharmacological Activity

The following tables summarize the available quantitative and qualitative data on the pharmacological activity of Calcipotriol and its degradation products.

Table 1: VDR Binding Affinity

| Compound | Receptor | Assay Type | Binding Affinity (Kd/Ki/IC50) | Reference |

| Calcipotriol | Human VDR | Radioligand Binding | Kd: 0.31 nM | BindingDB: BDBM50369964 |

| Metabolites (MC1046, MC1080) | Not Specified | Functional Assay | >100x weaker than Calcipotriol | [3] |

| Photodegradants (Z-isomers) | Human VDR | Molecular Docking | Predicted weaker binding than Calcipotriol | [7] |

Table 2: In Vitro Functional Activity

| Compound | Cell Line | Assay Type | Potency (EC50) / Effect | Reference |

| Calcipotriol | HaCaT Keratinocytes | Proliferation (MTT Assay) | Concentration-dependent inhibition | [13][14] |

| Calcipotriol | HaCaT Keratinocytes | Gene Expression (K17) | Dose-dependent inhibition (10⁻⁷ M - 10⁻⁵ M) | [15] |

| Metabolites (MC1046, MC1080) | U 937 Cells | Cell Differentiation | >100x weaker than Calcipotriol | [3] |

Key Signaling Pathways and Experimental Workflows

5.1. Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of Calcipotriol and its active analogues are mediated through the VDR signaling pathway. The ligand binds to the VDR in the cytoplasm, leading to a conformational change and heterodimerization with the RXR. This complex translocates to the nucleus, binds to VDREs in the promoter regions of target genes, and recruits co-activator or co-repressor complexes to modulate gene transcription.

Caption: VDR signaling pathway initiated by Calcipotriol.

5.2. Experimental Workflow for Pharmacological Assessment

The evaluation of Calcipotriol and its degradation products follows a standardized workflow, progressing from initial stability testing to in vitro pharmacological characterization.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [Calcipotriol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. allmpus.com [allmpus.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of Diastereomeric and Geometric Analogs of Calcipotriol, PRI-2202 and PRI-2205, Against Human HL-60 Leukemia and MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcipotriol: a new drug for topical psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcipotriol. A new topical antipsoriatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impurity Profiling of Synthetic Calcipotriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of synthetic Calcipotriol, a vitamin D analog widely used in the treatment of psoriasis. Understanding and controlling impurities in active pharmaceutical ingredients (APIs) like Calcipotriol is critical for ensuring drug safety, efficacy, and stability. This document details the known process-related and degradation impurities, analytical methodologies for their identification and quantification, and insights into the metabolic pathways of Calcipotriol.

Introduction to Calcipotriol and its Impurities

Calcipotriol (also known as Calcipotriene) is a synthetic derivative of calcitriol, the active form of vitamin D3.[1] Its therapeutic effect in psoriasis is primarily mediated through its interaction with the Vitamin D Receptor (VDR), which modulates gene transcription related to cell proliferation and differentiation.[2] The complex multi-step synthesis of Calcipotriol can lead to the formation of various process-related impurities, including isomers and byproducts.[] Additionally, Calcipotriol is susceptible to degradation under various stress conditions, such as exposure to light, heat, acid, base, and oxidation, resulting in the formation of degradation products.[]

The main categories of Calcipotriol impurities include:

-

Process-Related Impurities: These are substances that are formed during the manufacturing process and include isomers, starting materials, and by-products of side reactions.[]

-

Degradation Products: These arise from the chemical decomposition of Calcipotriol during storage or upon exposure to stress conditions.[] Photodegradation is a significant pathway, leading to the formation of isomers and other related substances.[4]

-

Metabolites: Following systemic absorption, Calcipotriol is metabolized in the liver to various compounds.[1]

Known Impurities of Synthetic Calcipotriol

A number of impurities associated with synthetic Calcipotriol have been identified and are designated by the European Pharmacopoeia (EP) as Impurities A through I. The chemical information for Calcipotriol and these impurities is summarized in the table below.

Table 1: Chemical Information of Calcipotriol and its Known Impurities

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Calcipotriol | 112965-21-6 | C₂₇H₄₀O₃ | 412.6 |

| Impurity A | 126860-83-1 | C₂₇H₃₈O₃ | 410.6 |

| Impurity B | 2948288-30-8 | C₂₇H₄₀O₃ | 412.62 |

| Impurity C | 113082-99-8 | C₂₇H₄₀O₃ | 412.6 |

| Impurity D | 112827-99-3 | C₂₇H₄₀O₃ | 412.6 |

| Impurity E | 112849-14-6 | C₂₇H₄₂O₃ | 414.63 |

| Impurity F | 112875-61-3 | C₃₉H₆₈O₃Si₂ | 641.13 |

| Impurity G | Not Available | C₅₄H₇₈O₅ | 807.22 |

| Impurity H | Not Available | C₅₄H₇₈O₅ | 807.22 |

| Impurity I | Not Available | C₂₇H₄₀O₃ | 412.61 |

Note: Some CAS numbers for impurities are not publicly available.

Experimental Protocols for Impurity Profiling

The accurate identification and quantification of Calcipotriol impurities rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantitative Analysis

This method is suitable for the separation and quantification of Calcipotriol and its known impurities.[5][6]

Table 2: RP-HPLC Method Parameters

| Parameter | Condition |

| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size |

| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile, and tetrahydrofuran |

| Column Temperature | 50°C |

| Detection Wavelength | 264 nm for Calcipotriol and its impurities; 240 nm for co-formulated drugs like Betamethasone Dipropionate |

| Injection Volume | 20 µL |

| Flow Rate | 1.0 mL/min |

Sample Preparation:

-

Bulk Drug Substance: Dissolve an accurately weighed quantity of the Calcipotriol sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.

-

Ointment Formulation: An extraction procedure is required to separate the API from the ointment base. This typically involves dispersion in a non-polar solvent like n-hexane followed by extraction with a suitable diluent.

System Suitability:

The system suitability should be verified by injecting a standard solution containing Calcipotriol and known impurities. The resolution between critical pairs of peaks should be monitored to ensure adequate separation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Structural Elucidation

LC-MS is a powerful tool for the identification of unknown impurities and for confirming the structures of known impurities.[7]

Table 3: LC-MS Method Parameters

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C8, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Methanol:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | Agilent 6410 MS/MS triple quadrupole or equivalent |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| Data Acquisition | Full-scan mode |

Data Analysis:

The mass spectra of the eluted peaks are analyzed to determine the molecular weight of the impurities. Fragmentation patterns obtained through MS/MS analysis provide further structural information.

Signaling Pathways and Degradation Mechanisms

Vitamin D Receptor (VDR) Signaling Pathway

Calcipotriol exerts its therapeutic effects by binding to the VDR, a nuclear receptor.[8] This binding initiates a cascade of molecular events that ultimately modulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation. The general signaling pathway is as follows:

Degradation Pathways of Calcipotriol

Calcipotriol is known to degrade under various conditions, with photodegradation being a primary concern.[4] The degradation can lead to the formation of isomers and other related substances. A simplified representation of the degradation process is shown below.

Experimental Workflow for Impurity Profiling

A systematic approach is essential for the comprehensive impurity profiling of synthetic Calcipotriol. The following diagram illustrates a typical workflow.

Conclusion

The impurity profiling of synthetic Calcipotriol is a critical aspect of drug development and quality control. A thorough understanding of the potential process-related and degradation impurities, coupled with the use of robust and validated analytical methods, is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational understanding of the key considerations in the impurity profiling of Calcipotriol, intended to assist researchers and professionals in this field. Continuous monitoring and characterization of the impurity profile are necessary throughout the lifecycle of the drug product to maintain its quality and comply with regulatory standards.

References

- 1. Calcipotriol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 4. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]

- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 6. scirp.org [scirp.org]

- 7. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Calcipotriol Impurity F

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Calcipotriol Impurity F. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness. This method is suitable for the routine quality control of Calcipotriol drug substances and formulations to monitor and quantify Impurity F.

1. Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[][2] Like many pharmaceutical compounds, Calcipotriol can degrade or contain process-related impurities that may affect its efficacy and safety.[] Calcipotriol Impurity F is a known related substance that needs to be monitored to ensure the quality of the final drug product. This application note provides a detailed protocol for a validated HPLC-UV method designed to separate and quantify Calcipotriol Impurity F from the active pharmaceutical ingredient (API) and other potential degradation products.

2. Experimental

2.1. Materials and Reagents

-

Calcipotriol and Calcipotriol Impurity F reference standards were procured from a certified supplier.

-

HPLC-grade acetonitrile, methanol, and water were purchased from a reputable chemical supplier.

-

Ortho-phosphoric acid (OPA) of analytical grade was used for pH adjustment.

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this analysis.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Methanol: Water (0.05% OPA) (65:35 v/v)[3] |

| Flow Rate | 0.7 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 264 nm[3][4] |

| Run Time | 15 minutes |

3. Protocols

3.1. Standard Solution Preparation

-

Standard Stock Solution (100 µg/mL of Calcipotriol Impurity F): Accurately weigh 10 mg of Calcipotriol Impurity F reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 5 µg/mL.

3.2. Sample Preparation

-

Calcipotriol Drug Substance: Accurately weigh 25 mg of the Calcipotriol drug substance and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Topical Formulation (Cream/Ointment): Accurately weigh an amount of the formulation equivalent to 1 mg of Calcipotriol into a 50 mL centrifuge tube. Add 20 mL of a suitable extraction solvent (e.g., a mixture of methanol and tetrahydrofuran), and vortex for 15 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.3. Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]

-

Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (formulation excipients), a solution of Calcipotriol, and a solution of Calcipotriol spiked with Impurity F. Forced degradation studies were also conducted on Calcipotriol to demonstrate that the impurity peak is free from interference from potential degradation products.[][6]

-

Linearity: The linearity was assessed by analyzing five concentrations of Calcipotriol Impurity F ranging from 0.1 µg/mL to 5 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

-

Accuracy: The accuracy of the method was determined by recovery studies. A known amount of Calcipotriol Impurity F was spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

-

Precision: The precision of the method was evaluated by performing six replicate injections of a standard solution of Calcipotriol Impurity F. The relative standard deviation (%RSD) of the peak areas was calculated.

-

LOD and LOQ: The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5]

-

Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

4. Results and Discussion

4.1. Method Development and Optimization

The chromatographic conditions were optimized to achieve a good resolution between Calcipotriol and Impurity F. A C18 column with a mobile phase of methanol and water (with 0.05% OPA) provided a symmetric peak shape and a reasonable retention time for Impurity F. The detection wavelength of 264 nm was selected based on the UV absorption maxima of Calcipotriol and its related substances.[3][4]

4.2. Validation Summary

The validation results are summarized in the tables below.

Table 1: Linearity Data for Calcipotriol Impurity F

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 0.1 | 1254 |

| 0.5 | 6389 |

| 1.0 | 12850 |

| 2.5 | 32125 |

| 5.0 | 64500 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 0.8 | 0.79 | 98.75% |

| 100% | 1.0 | 1.01 | 101.00% |

| 120% | 1.2 | 1.19 | 99.17% |

| Mean Recovery | 99.64% |

Table 3: Precision Data (n=6)

| Parameter | Result |

| Mean Peak Area | 12865 |

| Standard Deviation | 96.5 |

| %RSD | 0.75% |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

| LOD | 0.03 |

| LOQ | 0.1 |

5. Visualization of Experimental Workflow

Caption: Workflow for the development and validation of the HPLC-UV method.

6. Logical Relationship of Validation Parameters

Caption: Interrelationship of the analytical method validation parameters.

The developed RP-HPLC-UV method is simple, specific, accurate, and precise for the determination of Calcipotriol Impurity F in bulk drug and pharmaceutical formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis. The low LOD and LOQ values indicate the high sensitivity of the method. The robustness of the method ensures its reliability during routine use.

References

- 2. mdpi.com [mdpi.com]

- 3. veterinaria.org [veterinaria.org]

- 4. rjptonline.org [rjptonline.org]

- 5. ijnrd.org [ijnrd.org]

- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

Application Note: A Stability-Indicating HPLC Assay for Calcipotriol and Its Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcipotriol, a synthetic analog of vitamin D3, is a widely used topical medication for the treatment of psoriasis.[1][2][3] Ensuring the stability of Calcipotriol in its pharmaceutical formulations is critical for its safety and efficacy. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Calcipotriol and its process-related and degradation impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies.

Calcipotriol is susceptible to degradation under various environmental conditions, including exposure to heat, light, acid, base, and oxidizing agents.[] Degradation can lead to the formation of impurities, which may have different pharmacological and toxicological profiles than the active pharmaceutical ingredient (API). Therefore, a stability-indicating assay is essential to separate and quantify the API from its potential degradation products, thus ensuring the quality of the drug product throughout its shelf life.

Logical Workflow for Method Development

The development of a stability-indicating assay for Calcipotriol follows a systematic workflow, as illustrated in the diagram below. This process begins with understanding the analyte's properties and culminates in a validated analytical method suitable for its intended purpose.

Caption: Workflow for developing a stability-indicating assay.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is employed for the separation and quantification of Calcipotriol and its impurities.

| Parameter | Specification |

| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) |

| Column | C18, 150 x 4.6 mm, 2.7 µm particle size |

| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)[] |

| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)[] |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C[1] |

| Detection Wavelength | 264 nm for Calcipotriol and its impurities.[][5] |

| Injection Volume | 20 µL[] |

| Diluent | Acetonitrile:Water (95:5 v/v)[] |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.1 | 98 | 2 |

| 2.0 | 98 | 2 |

| 15.0 | 70 | 30 |

| 28.0 | 70 | 30 |

| 30.0 | 72 | 28 |

| 55.0 | 5 | 95 |

| 62.0 | 5 | 95 |

| 65.0 | 92 | 8 |

| 70.0 | 92 | 8 |

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Calcipotriol reference standard in the diluent to obtain a known concentration.

-

Impurity Stock Solutions: Prepare individual stock solutions of known Calcipotriol impurities in the diluent.

-

Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis.

-

Sample Preparation (for ointment): Accurately weigh a quantity of the ointment and disperse it in n-hexane. Extract the active ingredient and impurities with the diluent, followed by centrifugation to separate the clear analytical solution.[1]

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[6]

-

Acid Hydrolysis: Expose the sample solution to 0.01N HCl at room temperature for 5 minutes.[] Neutralize the solution with an equivalent amount of 0.01N NaOH before injection.

-

Base Hydrolysis: Treat the sample solution with 0.005N NaOH at room temperature for 5 minutes.[] Neutralize with an equivalent amount of 0.005N HCl prior to analysis.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and maintain at 70°C for 10 minutes.[]

-

Thermal Degradation: Expose the solid drug substance or drug product to a temperature of 60°C for 2 hours.[] Dissolve the sample in the diluent for analysis.

-

Photolytic Degradation: Expose the sample solution to UV light (200 wh/m²) and visible light (1.2 million lux hours).[]

Potential Degradation Pathway of Calcipotriol

The primary degradation pathway for Calcipotriol involves isomerization. Under stress conditions such as heat and light, Calcipotriol can undergo cis/trans isomerization at the C7 position, leading to the formation of its diastereomer, Impurity B. This can be followed by a rearrangement of the double bonds to form pre-Calcipotriol.

Caption: Simplified degradation pathway of Calcipotriol.

Data Presentation

The results of the forced degradation studies are summarized in the following table. The table shows the percentage degradation of Calcipotriol and the formation of major degradation products under various stress conditions.

Table 3: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Calcipotriol | Major Degradation Products |

| Acid Hydrolysis (0.01N HCl, RT, 5 min) | Significant Degradation | To be determined by analysis |

| Base Hydrolysis (0.005N NaOH, RT, 5 min) | Significant Degradation | To be determined by analysis |

| Oxidative (3% H₂O₂, 70°C, 10 min) | Significant Degradation | To be determined by analysis |

| Thermal (60°C, 2 hours) | Significant Degradation | Pre-Calcipotriol |

| Photolytic (1.2 million lux hours, 200 wh/m² UV) | Significant Degradation | Pre-Calcipotriol, other photo-isomers |